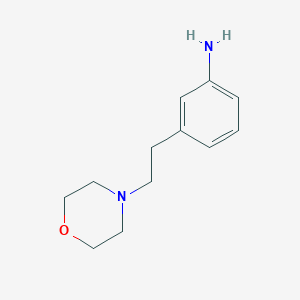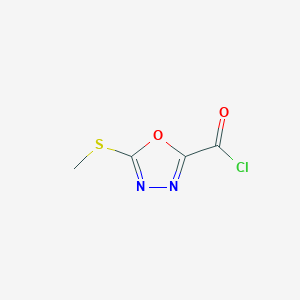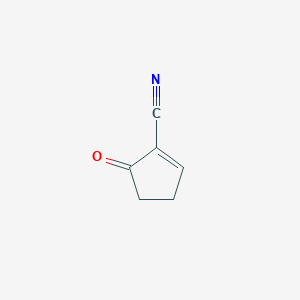
6-chloro-2-hydroxy-3-nitrobenzonitrile
Vue d'ensemble
Description
6-chloro-2-hydroxy-3-nitrobenzonitrile is an aromatic compound characterized by the presence of nitro, chloro, and cyano functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydroxy-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like phenolate and thiophenolate anions are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
6-chloro-2-hydroxy-3-nitrobenzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-chloro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-4-chloro-6-cyanophenol
- 2-Nitro-5-chloro-4-cyanophenol
- 2-Nitro-5-bromo-6-cyanophenol
Uniqueness
6-chloro-2-hydroxy-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H3ClN2O3 |
|---|---|
Poids moléculaire |
198.56 g/mol |
Nom IUPAC |
6-chloro-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H |
Clé InChI |
RQVUJDXGDQGJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










phosphonium](/img/structure/B8727461.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8727467.png)

![Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B8727474.png)
